2-Amino-2-(2-anthryl)ethan-1-OL, also known as (2R)-2-amino-2-(2-anthryl)ethan-1-ol, is a chiral compound characterized by the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a large anthryl substituent. This unique structure imparts distinctive chemical and biological properties, making it valuable in various scientific fields. The molecular formula of this compound is with a molecular weight of approximately 237.30 g/mol .
This compound is classified as an amino alcohol due to the presence of both an amino group (-NH₂) and a hydroxyl group (-OH). It is derived from anthracene, a polycyclic aromatic hydrocarbon, which contributes to its aromatic properties. The compound has potential applications in organic synthesis, medicinal chemistry, and materials science .
The synthesis of 2-Amino-2-(2-anthryl)ethan-1-OL typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and minimizing by-products. Continuous flow reactors and advanced purification techniques are often utilized to enhance efficiency in large-scale production.
The molecular structure of 2-Amino-2-(2-anthryl)ethan-1-OL features a central carbon atom bonded to an amino group, a hydroxyl group, and an anthryl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | (2R)-2-amino-2-anthracen-2-ylethanol |
| InChI | InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13... |
| Isomeric SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C@HN |
The presence of both functional groups on the same carbon atom allows for diverse reactivity patterns, enhancing its utility in synthetic chemistry .
The compound undergoes several notable chemical reactions:
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Anthryl ketones |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Substitution | Lewis acids/bases | Substituted anthryl derivatives |
These reactions highlight the versatility of 2-Amino-2-(2-anthryl)ethan-1-OL in organic synthesis .
The mechanism of action for 2-Amino-2-(2-anthryl)ethan-1-OL involves its ability to interact with specific molecular targets due to its functional groups. The amino and hydroxyl groups facilitate hydrogen bonding, while the anthryl moiety provides a hydrophobic interaction site that influences binding affinity and specificity in biochemical pathways . This characteristic makes it a candidate for studies in molecular biology and medicinal chemistry.
The physical properties of 2-Amino-2-(2-anthryl)ethan-1-OL include:
Key chemical properties include:
The compound exhibits typical characteristics associated with amino alcohols, including reactivity patterns that are influenced by the presence of both polar (hydroxyl) and non-polar (anthryl) groups .
The applications of 2-Amino-2-(2-anthryl)ethan-1-OL span several fields:
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0